molecular formula C14H21N5 B5686917 3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine

3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No. B5686917
M. Wt: 259.35 g/mol
InChI Key: NORGGVSQOOCBOV-UHFFFAOYSA-N
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Description

3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine, commonly known as DMAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAT is a triazole derivative that has been found to exhibit several biochemical and physiological effects, making it a valuable tool for various laboratory experiments.

Mechanism of Action

DMAT has been found to bind to the ATP-binding site of PKR, EIF2AK2, and PKR, thereby inhibiting their activity. This binding leads to the stabilization of the inactive conformation of these enzymes, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
DMAT has been found to exhibit several biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis, and modulation of the immune response. DMAT has also been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMAT has several advantages for laboratory experiments, including its selectivity towards specific enzymes and its ability to inhibit their activity. However, the use of DMAT can also have limitations, including potential off-target effects and the need for careful optimization of experimental conditions.

Future Directions

Several future directions for DMAT research include its potential applications in the development of therapeutic agents for various diseases, including cancer, viral infections, and inflammatory disorders. DMAT can also be used as a tool for the study of various cellular processes, including protein synthesis and the immune response. Further research is needed to fully understand the potential applications of DMAT in scientific research and its limitations.

Synthesis Methods

DMAT can be synthesized through a multi-step process that involves the reaction of 1-(dimethylamino)ethylamine with 3-bromoaniline, followed by the reaction of the resulting intermediate with sodium azide and a reducing agent. The final product is obtained through a cyclization reaction.

Scientific Research Applications

DMAT has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on several enzymes, including protein kinase R (PKR), eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), and RNA-dependent protein kinase (PKR). These enzymes play crucial roles in various cellular processes, and their inhibition by DMAT can provide valuable insights into their functions.

properties

IUPAC Name

5-[3-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-10(18(2)3)11-7-6-8-12(9-11)13-15-14(17-16-13)19(4)5/h6-10H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGGVSQOOCBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC(=NN2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

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